Iron trilaurate, also known as ferric laurate, is a compound formed from iron and lauric acid. It typically appears as a white to light yellow solid and is classified as a metal salt of a fatty acid. The molecular formula for iron trilaurate can be represented as , indicating that it is composed of one iron ion and three laurate (dodecanoate) ions. Iron trilaurate is of interest due to its potential applications in various fields, including materials science and biochemistry.
In aqueous solutions, iron trilaurate may dissociate into its constituent ions, releasing lauric acid and forming iron hydroxides under certain conditions. The interaction of iron trilaurate with other chemical species can also lead to complexation reactions, where the laurate ions may form complexes with various metal ions.
Iron trilaurate can be synthesized through several methods:
Iron trilaurate has several potential applications:
Iron trilaurate shares similarities with several other metal fatty acid salts. Below is a comparison highlighting its uniqueness:
Iron trilaurate's unique combination of properties derived from both its metallic and fatty acid components distinguishes it from these similar compounds, particularly regarding its potential biological activities and applications.
Feature | Description |
---|---|
Coordination Number | 6 |
Coordination Geometry | Distorted Octahedral |
Fe-O Bond Length Range (Å) | 1.92-2.05 |
O-Fe-O Bond Angle Range (°) | 85-95 (adjacent), 170-180 (opposite) |
Fe-O-C Bond Angle Range (°) | 125-135 |
Carboxylate Binding Mode | Bidentate |
Laurate Chain Conformation | Extended zigzag |
The laurate chains in iron trilaurate adopt an extended zigzag conformation, which is the energetically favorable arrangement for these long hydrocarbon chains [12]. This conformation allows for efficient packing of the molecules in the solid state and contributes to the overall stability of the complex [13]. The hydrophobic nature of these extended chains influences the physical properties of iron trilaurate, including its solubility and thermal behavior [14].
The crystallographic analysis of iron trilaurate reveals important structural information about how the molecules arrange in the solid state [15]. Iron trilaurate crystallizes in the monoclinic crystal system, specifically in the P21/c space group, which is common for many metal carboxylate complexes [16]. This space group belongs to the monoclinic crystal family and features a two-fold screw axis and a glide plane, which dictate the symmetry operations within the unit cell [17].
The unit cell parameters for iron trilaurate have been determined through X-ray diffraction studies [18]. The unit cell dimensions are approximately a = 8.45 Å, b = 12.36 Å, and c = 19.72 Å, with angles α = 90.0°, β = 95.3°, and γ = 90.0° [19]. These parameters define the fundamental repeating unit of the crystal structure and provide insight into the three-dimensional arrangement of the molecules [20].
Table 2: Crystallographic Data for Iron Trilaurate
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P21/c |
Unit Cell Parameters - a (Å) | 8.45 |
Unit Cell Parameters - b (Å) | 12.36 |
Unit Cell Parameters - c (Å) | 19.72 |
Unit Cell Angles - α (°) | 90.0 |
Unit Cell Angles - β (°) | 95.3 |
Unit Cell Angles - γ (°) | 90.0 |
Z (molecules per unit cell) | 2 |
Density (calculated) (g/cm³) | 1.18 |
The crystal structure of iron trilaurate exhibits a layered arrangement, with the iron(III) centers forming a coordination network that is interspersed with the hydrophobic laurate chains [21]. This layered structure is characteristic of metal fatty acid salts and contributes to their unique physical properties [22]. The lamellar spacing in iron trilaurate crystals is approximately 38-40 Å, which corresponds to the distance between adjacent iron-containing layers [12].
X-ray diffraction patterns of iron trilaurate show characteristic peaks that can be attributed to the ordered arrangement of molecules within the crystal lattice [23]. These diffraction patterns provide valuable information about the crystal structure and can be used to identify and characterize the compound [24]. The calculated density of iron trilaurate crystals is approximately 1.18 g/cm³, which is consistent with the presence of long hydrocarbon chains in the structure [19].
When comparing iron trilaurate with other metal laurate complexes, several structural differences and similarities become apparent. The coordination geometry around the metal center is one of the key distinguishing features among these complexes. While iron(III) trilaurate adopts an octahedral geometry, other metal laurates may exhibit different coordination environments depending on the electronic configuration and size of the metal ion.
Aluminum trilaurate, which has the chemical formula C36H69AlO6, shares many structural similarities with iron trilaurate due to the comparable ionic radii and charge of aluminum(III) and iron(III) [25]. Both complexes feature octahedral coordination geometry and similar metal-oxygen bond lengths, although the Al-O bonds (1.85-1.97 Å) are slightly shorter than the Fe-O bonds (1.92-2.05 Å) due to the smaller ionic radius of aluminum .
Table 3: Comparative Analysis of Metal Laurate Complexes
Metal Laurate | Coordination Number | Coordination Geometry | Metal-Oxygen Bond Length (Å) | Lamellar Spacing (Å) |
---|---|---|---|---|
Iron(III) trilaurate | 6 | Octahedral | 1.92-2.05 | 38-40 |
Aluminum trilaurate | 6 | Octahedral | 1.85-1.97 | 36-38 |
Zinc dilaurate | 4 | Tetrahedral | 1.95-2.10 | 38-42 |
Magnesium dilaurate | 6 | Octahedral | 2.05-2.20 | 40-42 |
Calcium dilaurate | 6 | Octahedral | 2.30-2.50 | 33-35 |
Copper(II) dilaurate | 4-6 | Square planar/Octahedral | 1.90-2.00 | 37-39 |
Manganese(II) dilaurate | 6 | Octahedral | 2.10-2.25 | 39-41 |
Divalent metal laurates, such as zinc dilaurate (C24H46ZnO4), exhibit different structural features compared to iron trilaurate [27]. Zinc(II) typically adopts a tetrahedral coordination geometry in its laurate complex, with four oxygen atoms from two laurate ligands coordinating to the central zinc ion [28]. This difference in coordination geometry affects the overall molecular structure and packing arrangement in the crystal lattice [29].
Magnesium dilaurate and calcium dilaurate both feature octahedral coordination geometry, similar to iron trilaurate, but with only two laurate ligands per metal center due to their divalent nature [12]. The metal-oxygen bond lengths in these complexes are generally longer than those in iron trilaurate, particularly for calcium dilaurate (2.30-2.50 Å), reflecting the larger ionic radius of calcium compared to iron [30].
The lamellar spacing in metal laurate crystals varies depending on the metal ion and the resulting molecular structure [31]. Calcium dilaurate exhibits a smaller lamellar spacing (33-35 Å) compared to iron trilaurate (38-40 Å), while magnesium dilaurate shows a slightly larger spacing (40-42 Å) [12]. These differences in lamellar spacing affect the physical properties of the complexes, including their thermal behavior and solubility.
Table 4: Structural Differences Between Iron Trilaurate and Other Metal Laurate Complexes
Feature | Iron(III) Trilaurate | Other Metal Laurates |
---|---|---|
Metal-Oxygen Bond Strength | Strong | Variable (Zn, Cu: moderate; Ca, Mg: weaker) |
Carboxylate Binding Mode | Bidentate | Monodentate or bidentate depending on metal |
Packing Arrangement | Layered | Layered with varying interlayer distances |
Thermal Stability | High | Lower for divalent metal laurates |
Crystallinity | Moderate | Higher for Ca and Mg laurates |
Bilayer Structure | Well-defined | Variable spacing based on metal ionic radius |
The thermal stability of metal laurate complexes is another area where significant differences can be observed. Iron trilaurate generally exhibits higher thermal stability compared to divalent metal laurates, which can be attributed to the stronger metal-oxygen bonds and the tridentate nature of the complex. This enhanced thermal stability makes iron trilaurate suitable for applications requiring resistance to high temperatures.
Traditional preparation methods for iron trilaurate have evolved from classical soap-making techniques adapted for metal carboxylate synthesis. The most widely employed approach involves the direct precipitation method, where ferric chloride hexahydrate is reacted with sodium hydroxide in the presence of excess lauric acid [1]. This process typically operates at elevated temperatures of 180°C for extended periods of 18 hours, achieving yields ranging from 83% to 91% [1].
The double decomposition method represents another established route, involving the reaction between sodium laurate and ferric chloride solution at room temperature [2]. This technique offers advantages in terms of simplicity and energy efficiency, though it may require longer reaction times of 2-4 hours to ensure complete conversion [2]. The resulting iron trilaurate products exhibit characteristic light green to brown coloration, consistent with the electronic configuration of trivalent iron species [3].
Alkaline medium reactions constitute a third traditional approach, where iron salts undergo hydrolysis in the presence of alkali to form iron hydroxides, which subsequently react with lauric acid to yield the desired carboxylate complexes [1]. This method has demonstrated particular effectiveness when using iron(III) chloride hexahydrate, producing individual iron(III) glycerolate as an intermediate with 91% yield under optimized conditions [1].
Method | Temperature (°C) | Reaction Time | Yield (%) | Key Characteristics |
---|---|---|---|---|
Direct Precipitation | 180 | 18 hours | 83-91 | High purity, polymeric structure |
Double Decomposition | Room Temperature | 2-4 hours | 75-85 | Simple procedure, energy efficient |
Alkaline Medium | 180 | 18 hours | 85-90 | Complete conversion, intermediate formation |
Solvothermal fabrication represents a significant advancement in iron trilaurate synthesis, offering precise control over particle size, morphology, and crystallinity [4]. This method involves conducting chemical reactions in sealed autoclaves under elevated pressure and temperature conditions, typically ranging from 180°C to 300°C for durations of 12 to 24 hours [4] [5]. The solvothermal approach enables reactions in non-aqueous solvents, significantly increasing reactivity and solubility of reactants [4].
The mechanism of solvothermal formation involves two distinct stages: nucleation from atoms generated by reduction of metal salts, followed by growth of nuclei into nanospheres through atomic growth processes [4]. Thermodynamic control minimizes total surface energy through surfactant adsorption, while kinetic parameters such as reaction temperature and reactant concentrations manipulate growth rates and particle morphology [4].
Key synthesis parameters influencing solvothermal iron trilaurate formation include reaction temperature (180-400°C), reaction time (6-48 hours), solvent selection (dimethylformamide, alcohols, glycols), surfactant type, and reductant effects [4] [5]. The Ostwald ripening process plays a crucial role in nanosphere formation, where smaller, less crystalline particles dissolve gradually while larger, more crystalline particles grow [4].
Microwave-assisted synthesis has emerged as a rapid and energy-efficient alternative for iron trilaurate preparation [6] [7]. This approach significantly reduces reaction times from hours to minutes while maintaining or improving product quality [6]. Microwave-assisted hydrothermal methods operate at temperatures between 120°C and 180°C for durations of 10 to 30 minutes [6].
Phase-selective microwave synthesis enables the production of pure phases with high space-time yields, demonstrating particular effectiveness for iron(III) aminoterephthalate metal-organic frameworks [6]. The systematic evaluation of reaction parameters including time, temperature, concentration, and reaction media reveals that precursor concentration and reaction medium significantly influence phase crystallization [6].
Microwave-assisted solvothermal synthesis using metal-carboxylate frameworks has proven faster and more environmentally friendly compared to conventional methods [7]. The technique achieves phase-pure products in high yields through multistep microwave heating modes, enabling larger crystal formation suitable for single-crystal diffraction studies [7].
Synthesis Method | Temperature Range (°C) | Time Range | Key Advantages |
---|---|---|---|
Conventional Solvothermal | 180-300 | 12-24 hours | Controlled morphology, high crystallinity |
Microwave Solvothermal | 150-200 | 5-20 minutes | Energy efficient, rapid synthesis |
Microwave Hydrothermal | 120-180 | 10-30 minutes | Pure phases, environmental benefits |
Fourier Transform Infrared spectroscopy serves as the primary characterization technique for iron trilaurate, providing definitive information about molecular structure and bonding characteristics [8] [9]. The most diagnostic features appear in the carboxylate stretching region, where the asymmetric COO⁻ stretch occurs at 1550-1590 cm⁻¹ and the symmetric stretch appears at 1400-1450 cm⁻¹ [9] [10].
The infrared spectrum of iron trilaurate exhibits characteristic absorption bands at 2856-2923 cm⁻¹ corresponding to C-H stretching vibrations of the lauric acid chain [10]. The absence of the broad O-H stretching band typically observed at 2500-2700 cm⁻¹ in free fatty acids confirms successful salt formation [10]. Additionally, the disappearance of the C=O stretching band near 1700 cm⁻¹ indicates complete conversion from the free acid to the metal carboxylate [10].
Raman spectroscopy provides complementary structural information, particularly for iron-ligand interactions [11] [12]. The formation of iron-carboxylate complexes induces characteristic bands at 1477 cm⁻¹ (ν₁), 1344 cm⁻¹ (ν₂), and 603 cm⁻¹ (ν₃), which are diagnostic of metal complex formation [11]. These bands arise from metal-ligand vibrations and carboxylate deformation modes [11].
Time-dependent attenuated total reflection Fourier transform infrared spectroscopy has proven particularly valuable for studying dynamic processes in iron carboxylate systems [8]. This technique reveals that simultaneous presence of free saturated fatty acids and polymer-bound metal carboxylates leads to rapid metal soap crystallization [8].
Spectroscopic Feature | Wavenumber (cm⁻¹) | Assignment | Significance |
---|---|---|---|
COO⁻ asymmetric stretch | 1550-1590 | Metal carboxylate formation | Primary diagnostic band |
COO⁻ symmetric stretch | 1400-1450 | Ionic character confirmation | Structural verification |
C-H stretching | 2856-2923 | Aliphatic chain vibrations | Chain integrity |
Metal-ligand vibrations | 1477 | Iron-carboxylate interaction | Complex formation |
Nuclear magnetic resonance spectroscopy provides detailed insights into the coordination environment and electronic structure of iron trilaurate complexes [13] [14]. Carbon-13 nuclear magnetic resonance spectroscopy has emerged as a particularly powerful tool for characterizing iron-carboxylate interactions in situ [13]. This technique reveals whether oxygen atoms of carboxylate ligands are directly bonded to ferric centers or whether more distant interactions are present [13].
The paramagnetic nature of iron(III) centers significantly influences nuclear magnetic resonance spectra, with proton chemical shifts ranging from 188 to 358 ppm depending on the spin state and coordination environment [14]. High-spin iron(II) and iron(III) complexes exhibit characteristic paramagnetic shift patterns that provide diagnostic information about the ground electronic state and donor nature of coordination sites [15].
Solid-state carbon-13 cross-polarization magic-angle-spinning nuclear magnetic resonance spectroscopy has proven particularly valuable for metal carboxylate complexes [16]. This technique enables complete assignment of carbon environments and demonstrates crystallographic splitting effects as small as 8 Hz in high-quality spectra [16]. The chemical shift proves highly sensitive to precise crystallographic environments [16].
Temperature-dependent nuclear magnetic resonance studies reveal dynamic behavior in iron carboxylate systems [14]. The behavior of pure high-spin iron(II) complexes approaches ideal Curie behavior, while analysis of resonance shifts can determine high-spin mole fractions at different temperatures [14].
Mössbauer spectroscopy provides the most definitive method for determining iron oxidation states and local coordination environments in iron trilaurate complexes [17] [18]. This technique measures two primary parameters: isomer shift (δ), which reflects s-electron density at the nucleus, and quadrupole splitting (ΔEQ), which indicates electric field gradient symmetry [19].
For iron(III) species in high-spin configuration, typical isomer shift values range from 0.20 to 0.50 mm/s, while quadrupole splitting occurs between 0.50 and 2.00 mm/s [17]. These parameters correlate directly with octahedral coordination environments commonly found in iron carboxylate complexes [17]. Low-spin iron(III) species exhibit lower isomer shifts (0.10-0.30 mm/s) and variable quadrupole splitting (0.10-1.50 mm/s) [17].
Temperature-dependent Mössbauer measurements reveal spin-state transitions and dynamic behavior in iron complexes [20]. Recent studies demonstrate unique temperature-dependent transitions from triplet to quintet states in oxoiron(IV) chemistry, providing insights into electronic structure changes [20]. Zero-field measurements typically employ quadrupole doublets, while applied field studies utilize spin Hamiltonian programs for detailed electronic structure analysis [17].
The technique proves particularly valuable for distinguishing between different iron environments in mixed-valence systems [17]. Iron(II) species exhibit characteristic isomer shifts of 0.50-1.20 mm/s with quadrupole splittings of 1.50-3.50 mm/s for high-spin configurations [17]. Mixed-valence iron compounds display intermediate parameters reflecting electron delocalization effects [17].
Iron Oxidation State | Isomer Shift δ (mm/s) | Quadrupole Splitting ΔEQ (mm/s) | Coordination Environment |
---|---|---|---|
Fe³⁺ (high spin) | 0.20-0.50 | 0.50-2.00 | Octahedral |
Fe³⁺ (low spin) | 0.10-0.30 | 0.10-1.50 | Low symmetry |
Fe²⁺ (high spin) | 0.50-1.20 | 1.50-3.50 | Distorted octahedral |
Mixed Fe²⁺/Fe³⁺ | 0.30-0.80 | 0.70-2.50 | Delocalized systems |